molecular formula C10H9NO4 B1361889 4-(2-Hydroxyanilino)-4-oxo-2-butenoic acid CAS No. 59256-46-1

4-(2-Hydroxyanilino)-4-oxo-2-butenoic acid

Cat. No.: B1361889
CAS No.: 59256-46-1
M. Wt: 207.18 g/mol
InChI Key: HCNVCDRKIVGJOO-WAYWQWQTSA-N
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Description

4-(2-Hydroxyanilino)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a hydroxyaniline group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyanilino)-4-oxo-2-butenoic acid typically involves the condensation of 2-hydroxyaniline with a suitable butenoic acid derivative. One common method includes the reaction of 2-hydroxyaniline with maleic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained around 60-80°C to facilitate the condensation process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as indium triiodide can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyanilino)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-(2-Hydroxyanilino)-4-oxo-2-butenoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4-(2-Hydroxyanilino)-4-oxo-2-butenoic acid is unique due to its combination of a hydroxyaniline group and a butenoic acid backbone, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

59256-46-1

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(Z)-4-(2-hydroxyanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H9NO4/c12-8-4-2-1-3-7(8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5-

InChI Key

HCNVCDRKIVGJOO-WAYWQWQTSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C\C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)O

Origin of Product

United States

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